molecular formula C19H23N3O B2555772 2-(4-benzylpiperidino)-N'-hydroxybenzenecarboximidamide CAS No. 294848-78-5

2-(4-benzylpiperidino)-N'-hydroxybenzenecarboximidamide

Cat. No. B2555772
CAS RN: 294848-78-5
M. Wt: 309.413
InChI Key: YWNRWMMCQVWQKG-UHFFFAOYSA-N
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Description

  • Releaser of Norepinephrine : It is most efficacious as a releaser of norepinephrine (NE), with an EC50 of 109 nM for DA, 41.4 nM for NE, and 5246 nM for 5-HT .
  • Monoamine Oxidase Inhibitor (MAOI) : It also functions as an MAOI, with preference for MAO-A .

Synthesis Analysis

  • Catalytic Hydrogenation : The pyridine ring in 4-benzylpyridine undergoes catalytic hydrogenation to complete the synthesis .

Scientific Research Applications

Metabolism and Environmental Fate

  • Parabens, esters of 4-hydroxybenzoic acid, are hydrolysed by carboxylesterases to 4-hydroxybenzoic acid, highlighting the metabolism of ester compounds in human and minipig skin. This process involves specific inhibitors, suggesting a selective substrate interaction for certain carboxylesterases, relevant to understanding the metabolism of similar compounds (Jewell et al., 2007).

Pharmaceutical and Therapeutic Applications

  • Hydroxamic acids, similar in some respects to hydroxybenzenecarboximidamides, play a significant role in the defense of cereals against pests and diseases, indicating their potential for agricultural applications and as a model for developing therapeutic agents with similar mechanisms of action (Niemeyer, 1988).

  • The study of benzimidazole derivatives for corrosion inhibition on iron surfaces in acidic solutions can be related to the exploration of similar compounds for protective coatings in industrial applications, hinting at the versatility of these chemical frameworks (Khaled, 2003).

Environmental Applications

  • The occurrence, fate, and behavior of parabens, compounds structurally related to the query, in aquatic environments have been reviewed, offering insights into the environmental impact of such compounds and their degradation products, which is crucial for designing environmentally friendly derivatives (Haman et al., 2015).

properties

IUPAC Name

2-(4-benzylpiperidin-1-yl)-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c20-19(21-23)17-8-4-5-9-18(17)22-12-10-16(11-13-22)14-15-6-2-1-3-7-15/h1-9,16,23H,10-14H2,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNRWMMCQVWQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=CC=CC=C3C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=CC=CC=C3/C(=N\O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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